![molecular formula C18H24N6O B5550663 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine" is a compound that falls under the broader category of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have garnered attention due to their diverse pharmacological activities and their potential in therapeutic applications. The pyrazolo[1,5-a]pyrimidine scaffold is a key structural motif in medicinal chemistry, involved in the development of molecules with anti-inflammatory, anticancer, and vasodilator activities, among others.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multistep reactions, starting from the appropriate pyrazole precursors. Regioselective synthesis methods have been developed to introduce various substituents into the pyrazolo[1,5-a]pyrimidine framework, enabling the exploration of structure-activity relationships. These methods often involve cyclization reactions, functional group transformations, and the use of palladium-catalyzed coupling reactions (Drev et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine, is characterized by X-ray diffraction studies. These analyses reveal the conformations, electronic configurations, and intermolecular interactions critical for their biological activity. The crystal structure analysis helps in understanding the molecular basis of the compound's interaction with biological targets (Lu Jiu-fu et al., 2015).
科学的研究の応用
Synthesis and Biological Activities
Antitumor and Antimicrobial Activities : A study described the synthesis of novel compounds using enaminones as building blocks, which led to the creation of substituted pyrazoles showing antitumor and antimicrobial activities. These compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).
Cognitive Impairment Treatment : Research on 3-aminopyrazolo[3,4-d]pyrimidinones indicated their use as inhibitors for phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Chemical Synthesis and Regioselectivity
Regioselective Synthesis : A method for the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines was explored, highlighting the tunability of N-alkylation and providing a pathway for creating diverse derivatives with potential pharmacological activities (Drev et al., 2014).
Fluorescent Probes Development : The synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores was discussed. These compounds could serve as fluorescent probes for biological or environmental species detection (Castillo et al., 2018).
Anticancer and Anti-inflammatory Properties
- Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, showing significant anticancer and anti-5-lipoxygenase activities. This research underscores the potential of pyrazolo[3,4-d]pyrimidines in developing new therapeutic agents (Rahmouni et al., 2016).
特性
IUPAC Name |
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-9-15(24-18(20-11)12(2)13(3)22-24)19-10-16-21-17(23-25-16)14-7-5-4-6-8-14/h9,14,19H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMULPUVFIRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=NC(=NO3)C4CCCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
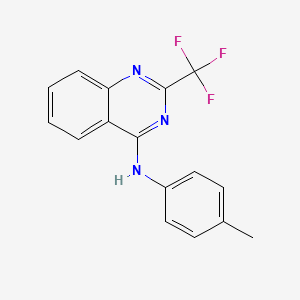
![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)
![N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)
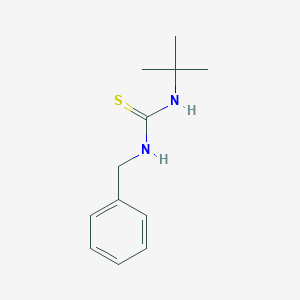
![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)
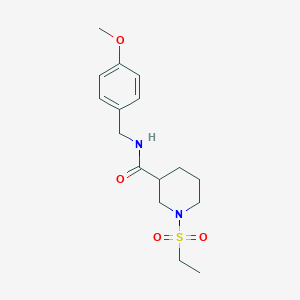
![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

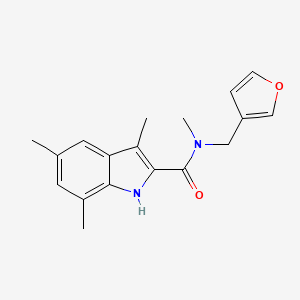
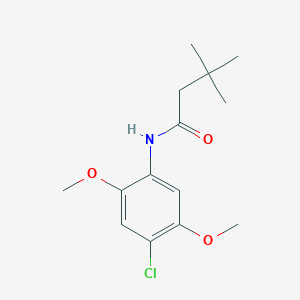
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)